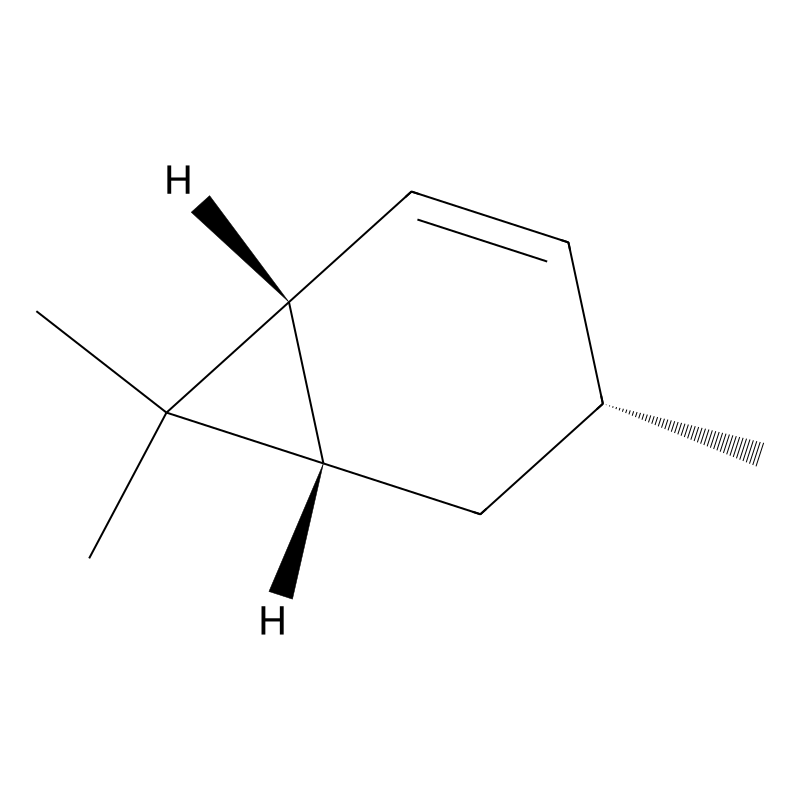

(1S,3R)-cis-4-Carene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Entomology

Application: “(1S,3R)-cis-4-Carene” is structurally similar to “(1S,3R)-cis-Chrysanthemyl Tiglate”, which has been identified as a sex pheromone in the Striped Mealybug, Ferrisia virgata . This suggests that “(1S,3R)-cis-4-Carene” could potentially have applications in the field of insect behavior studies or pest control.

Method of Application: In the study, the pheromone was identified using gas chromatography–mass spectrometry, nuclear magnetic resonance spectrometry, and high-performance liquid chromatography analyses . The (1S,3R)-enantiomer strongly attracted adult males in a greenhouse trapping bioassay .

Results or Outcomes: The (1S,3R)-enantiomer showed strong activity in attracting adult male mealybugs, whereas the other enantiomers showed only weak activity . This suggests that the (1S,3R)- configuration is critical for the pheromone’s activity.

Proteomics Research

Application: “(1S,3R)-cis-4-Carene” is a biochemical that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Method of Application: The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. Generally, “(1S,3R)-cis-4-Carene” could be used in various biochemical assays or experiments involving protein analysis.

Results or Outcomes: The outcomes of such research could potentially contribute to our understanding of protein structures and functions, and could have implications in various fields such as medicine, biology, and pharmacology .

Chemical Structure Analysis

Method of Application: Chemical structure analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods can be used to determine the molecular structure and conformation of “(1S,3R)-cis-4-Carene”.

Biochemical Research

Method of Application: The specific methods of application in biochemical research can vary widely depending on the particular experiment or study. Generally, “(1S,3R)-cis-4-Carene” could be used in various biochemical assays or experiments involving biochemical analysis.

Results or Outcomes: The outcomes of such research could potentially contribute to our understanding of biochemical interactions and could have implications in various fields such as medicine, biology, and pharmacology .

Chemical Synthesis

Application: “(1S,3R)-cis-4-Carene” could potentially be used as a starting material or intermediate in chemical synthesis . Its unique structure could make it useful in the synthesis of a variety of different chemical compounds.

Method of Application: The specific methods of application in chemical synthesis would depend on the particular synthesis being carried out. Generally, “(1S,3R)-cis-4-Carene” could be reacted with other chemicals under specific conditions to produce the desired products.

(1S,3R)-cis-4-Carene is a bicyclic monoterpene characterized by its unique molecular structure, which consists of a six-membered cyclohexane ring fused to a three-membered cyclopropane ring. Its molecular formula is , and it is classified as a chiral compound, existing in two enantiomeric forms: (+)-3-carene and (−)-3-carene, with (1S,3R)-cis-4-Carene being the less common stereoisomer . This compound is primarily derived from natural sources such as turpentine, a byproduct of the Kraft pulping process from coniferous trees, particularly pine species .

Research suggests (1S,3R)-cis-4-Carene exhibits various biological activities:

- Insecticidal properties: Studies have shown (1S,3R)-cis-4-Carene to be repellent and toxic to certain insects [, ]. The exact mechanism is not fully understood, but it might involve disrupting insect olfactory or nervous systems [].

- Antimicrobial activity: Some research suggests (1S,3R)-cis-4-Carene might have antimicrobial properties against certain bacteria and fungi. However, more studies are needed to confirm its efficacy and mechanism of action.

- Flammability: Monoterpenes are generally flammable liquids with low flash points.

- Skin and eye irritation: Some monoterpenes can cause skin and eye irritation upon contact.

- Ecotoxicity: Monoterpenes can be toxic to aquatic organisms.

- Oxidation: The compound can be oxidized to form carene oxide using oxidizing agents like hydrogen peroxide or peracids. Potassium permanganate oxidation yields cis-caronic acid and trans-caronic acid, demonstrating cleavage of the cyclopropane ring .

- Reduction: Reduction reactions can produce dihydrocarene using reducing agents such as lithium aluminum hydride.

- Substitution: Halogenation can introduce halogen atoms into the compound, resulting in derivatives like chlorocarene or bromocarene.

The presence of the cyclopropane ring also makes it susceptible to ring-opening and rearrangement reactions under acidic conditions.

(1S,3R)-cis-4-Carene exhibits notable biological activities, particularly in its interaction with G-protein-coupled receptors (GPCRs). It acts as an agonist for group III metabotropic glutamate receptors, demonstrating neuroprotective effects against cell death induced by oxygen-glucose deprivation in neuronal cultures. Additionally, it influences metabolic pathways related to ferroptosis by interacting with glutathione peroxidase 4 (GPX4), leading to increased lipid peroxidation levels—an important event in ferroptosis induction.

The synthesis of (1S,3R)-cis-4-Carene can be achieved through several methods:

- Cyclization of Myrcene: One common method involves the cyclization of myrcene in the presence of a catalyst such as aluminum chloride under controlled temperature and pressure conditions to favor the formation of the desired stereoisomer.

- Natural Extraction: Industrial production often involves extracting essential oils from natural sources followed by fractional distillation. Techniques like supercritical fluid extraction and steam distillation are also employed to enhance yield and purity.

(1S,3R)-cis-4-Carene has various applications:

- Flavoring and Fragrance: Due to its pleasant aroma, it is used in flavoring and fragrance formulations.

- Pharmaceuticals: Its biological activity makes it a candidate for developing neuroprotective drugs and studying metabolic pathways related to oxidative stress and cell death.

- Natural Product Synthesis: It serves as a precursor for synthesizing analogues of natural products with interesting biological properties.

Research indicates that (1S,3R)-cis-4-Carene interacts significantly with cellular systems. Its action on GPCRs highlights its potential in neuroprotection. Studies have shown that it can inhibit tumor formation and progression in vivo, suggesting its utility in cancer research. Additionally, its modulation of ferroptosis pathways presents opportunities for therapeutic interventions in conditions characterized by oxidative stress.

(1S,3R)-cis-4-Carene shares structural and functional similarities with several other terpenes. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (+)-3-Carene | Bicyclic Monoterpene | More common enantiomer; exhibits different biological activity. |

| α-Pinene | Monoterpene | Found in pine trees; used extensively in fragrances; has anti-inflammatory properties. |

| β-Caryophyllene | Sesquiterpene | Known for its anti-inflammatory and analgesic effects; interacts with cannabinoid receptors. |

| Limonene | Monoterpene | Commonly found in citrus oils; known for its uplifting aroma and potential health benefits. |

The unique bicyclic structure of (1S,3R)-cis-4-Carene contributes to its distinct reactivity and biological interactions compared to these similar compounds. Its specific interactions with GPCRs and involvement in ferroptosis pathways further differentiate it within the class of terpenes .

Molecular Structure and Formula (C₁₀H₁₆)

(1S,3R)-cis-4-carene represents a bicyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol [1] [2]. The compound belongs to the carane family of monoterpenes, featuring a distinctive bicyclo[4.1.0]heptene framework [3]. The molecular structure consists of a seven-membered cycloheptene ring fused with a three-membered cyclopropane ring, creating a rigid bicyclic system [1] [2].

The structural designation follows the International Union of Pure and Applied Chemistry nomenclature as (1R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene [1]. The molecule contains three methyl substituents: one at position 4 and two geminal methyls at position 7 [2] [3]. The InChI identifier for this compound is InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m0/s1 [1], while the corresponding InChIKey is LGNSZMLHOYDATP-YIZRAAEISA-N [1].

Stereogenic Centers and Absolute Configuration

The molecular architecture of (1S,3R)-cis-4-carene incorporates three defined stereogenic centers, contributing to its specific three-dimensional arrangement [1] [4]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the stereochemical descriptors indicating the spatial arrangement of substituents around each chiral center [5].

The primary stereogenic centers are located at:

- C1 (S-configuration): The bridgehead carbon of the bicyclic system

- C3 (R-configuration): The carbon bearing the methyl substituent

- C6: The cyclopropane junction carbon with implicit stereochemistry [1] [4]

The cis-designation refers to the relative orientation of the methyl group at C4 and the cyclopropane ring, distinguishing this isomer from its trans-counterpart [3]. The stereochemical notation (1S,3R) specifically denotes the absolute configuration at the two key chiral centers, establishing the compound's enantiomeric identity [1] [4].

Conformational Analysis of the Bicyclic Framework

The bicyclo[4.1.0]heptene framework of (1S,3R)-cis-4-carene exhibits significant conformational rigidity due to the constraints imposed by the fused ring system [3] . The presence of the three-membered cyclopropane ring introduces substantial ring strain, which influences the overall molecular geometry and reactivity patterns .

Computational conformational analysis reveals that the seven-membered ring adopts a boat-like conformation to minimize steric interactions between the methyl substituents and the cyclopropane bridge [7]. The cyclopropane ring enforces a fixed geometry at the C1-C6 positions, restricting rotational freedom and contributing to the molecule's overall conformational stability .

The bicyclic framework's rigidity affects the compound's physical properties, including its boiling point and vapor pressure characteristics . The conformational constraints also influence spectroscopic properties, particularly in nuclear magnetic resonance spectroscopy, where the fixed geometry results in characteristic chemical shift patterns for protons in different environments [8].

Physical Properties

Physical State and Organoleptic Properties

(1S,3R)-cis-4-carene exists as a colorless to slightly yellow liquid under standard conditions [9] [10]. The compound exhibits a distinctive aromatic profile characterized by sweet and pungent notes, making it valuable in fragrance and flavor applications . The organoleptic properties are influenced by the compound's stereochemistry, as different enantiomers of terpenes often display distinct olfactory characteristics [12].

The compound demonstrates typical monoterpene volatility, contributing to its prominent presence in essential oil compositions . Its physical state and aromatic properties are consistent with other bicyclic monoterpenes, though the specific stereochemical arrangement imparts unique sensory characteristics [12].

Boiling and Melting Points

The boiling point of (1S,3R)-cis-4-carene is reported at 154°C (427.15 K) at standard atmospheric pressure [2]. This value reflects the compound's moderate volatility and is consistent with other monoterpenes of similar molecular weight [13] [14]. The boiling point is influenced by the bicyclic structure, which provides additional van der Waals interactions compared to acyclic terpenes .

The melting point is reported to be below 25°C, indicating that the compound remains liquid at room temperature [9] [15]. Some sources suggest the melting point may be as low as -89.5°C for related carene isomers [10], though specific data for the (1S,3R)-cis isomer requires further experimental verification.

Solubility Profile

The solubility characteristics of (1S,3R)-cis-4-carene reflect its hydrophobic nature, with a computed XLogP3-AA value of 3.3, indicating high lipophilicity [1]. The compound shows limited water solubility, estimated at approximately 1 g/L at 20°C [10], which is typical for monoterpene hydrocarbons.

The molecule demonstrates good solubility in organic solvents, particularly non-polar and moderately polar systems [16]. This solubility profile makes it suitable for extraction from natural sources and incorporation into organic synthesis applications [17]. The topological polar surface area of 0 Ų confirms the absence of polar functional groups, contributing to its hydrophobic character [1].

Volatility and Vapor Pressure

The vapor pressure of (1S,3R)-cis-4-carene at 25°C is measured at 4.17 mmHg (approximately 556 Pa) [2], indicating moderate volatility typical of monoterpenes. This vapor pressure value places the compound in the semi-volatile organic compound category, contributing to its presence in atmospheric chemistry processes [18] [19].

The flash point is reported at 30.1°C [2], classifying the compound as a flammable liquid requiring appropriate safety precautions during handling and storage [1]. The volatility characteristics are important for understanding the compound's environmental fate and its role in secondary organic aerosol formation [19].

Spectroscopic Characteristics

Infrared Spectroscopy of Alkene Functionality

The infrared spectrum of (1S,3R)-cis-4-carene exhibits characteristic absorption bands associated with its structural features [20] [21]. The alkene C=C stretching vibration appears in the region of 1630-1680 cm⁻¹, with the specific position influenced by the bicyclic framework and substitution pattern [20]. The endocyclic double bond character results in a slightly lower frequency compared to exocyclic alkenes.

Carbon-hydrogen stretching vibrations are observed in multiple regions: aliphatic C-H stretches appear at 2850-2950 cm⁻¹, while the alkene =C-H stretch occurs at 3000-3100 cm⁻¹ [20]. The methyl groups contribute to the complex fingerprint region between 1300-1000 cm⁻¹, providing structural identification capabilities [21].

The cyclopropane ring introduces additional spectroscopic complexity, with C-H bending modes appearing in characteristic regions that distinguish this structural motif from other cyclic systems [20]. These infrared characteristics serve as diagnostic tools for compound identification and purity assessment.

Nuclear Magnetic Resonance Spectral Assignment

¹H Nuclear Magnetic Resonance analysis of (1S,3R)-cis-4-carene reveals distinctive chemical shift patterns reflecting the molecule's stereochemical environment [8]. The alkenyl protons resonate in the characteristic region of 5-6 ppm, with the exact chemical shifts influenced by the bicyclic framework's electronic environment [8].

The methyl groups exhibit different chemical shifts depending on their local environment: the methyl group at C4 appears around 1.8-2.0 ppm, while the geminal methyls at C7 resonate at approximately 1.0-1.2 ppm [8]. The cyclopropane protons show characteristic upfield shifts, typically appearing between 0.5-1.5 ppm due to the ring strain effects [8].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the alkene carbons resonating in the 100-140 ppm region [8]. The saturated carbons appear in the 20-50 ppm range, with specific chemical shifts dependent on their substitution patterns and stereochemical environment [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of (1S,3R)-cis-4-carene shows a molecular ion peak at m/z 136, corresponding to the molecular formula C₁₀H₁₆ [23] [24]. The fragmentation pattern is characterized by the loss of methyl groups and alkyl fragments, resulting in characteristic fragment ions at m/z 121 (loss of CH₃), m/z 107 (loss of C₂H₅), and m/z 93 (base peak) [23].

The base peak at m/z 93 results from the loss of a C₃H₇ fragment, likely involving the cleavage of the cyclopropane ring system [23]. Additional significant fragments appear at m/z 81, 79, and 67, reflecting various rearrangement processes and ring opening reactions typical of bicyclic monoterpenes [23] [24].

Proton transfer reaction mass spectrometry studies indicate a proton transfer reaction rate coefficient of approximately 2.2-2.5 × 10⁻⁹ cm³ s⁻¹ with H₃O⁺ ions [23]. The fragmentation pattern varies with collision energy, providing structural elucidation capabilities under different analytical conditions.

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of (1S,3R)-cis-4-carene exhibits weak absorption in the UV region, characteristic of simple alkenes [25] [26]. The primary absorption maximum is estimated to occur around 210-220 nm, corresponding to the π→π* electronic transition of the endocyclic double bond [26] [27].

The molar absorptivity is relatively low, typically in the range of 10-100 L mol⁻¹ cm⁻¹, which is consistent with the forbidden nature of the π→π* transition in non-conjugated alkenes [26]. The absorption characteristics are influenced by the bicyclic framework, which may introduce slight bathochromic shifts compared to simple alkenes [28].

The compound shows minimal absorption in the visible region (400-700 nm), consistent with its colorless appearance [25]. The UV absorption properties have implications for photochemical reactivity and atmospheric chemistry processes, where UV radiation can initiate oxidation reactions leading to secondary organic aerosol formation [19] [29].

Physical Properties Summary Table:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 136.23 g/mol | PubChem CID 16211586 [1] |

| Density | 0.868 g/cm³ | ChemNet Database [2] |

| Boiling Point | 154°C (427.15 K) | ChemNet Database [2] |

| Melting Point | Below 25°C | Estimated [9] |

| Refractive Index | 1.472 | ChemNet Database [2] |

| Flash Point | 30.1°C | ChemNet Database [2] |

| Vapor Pressure (25°C) | 4.17 mmHg | ChemNet Database [2] |

| XLogP3-AA (Lipophilicity) | 3.3 | PubChem Computed [1] |

Stereochemical Properties Summary Table:

| Stereo Center | Configuration | Description |

|---|---|---|

| C1 | S | Bridgehead carbon with (S) configuration |

| C3 | R | Methyl-bearing carbon with (R) configuration |

| C6 | R (implicit) | Cyclopropane junction carbon |

Spectroscopic Characteristics Summary Table:

| Technique | Key Features | Characteristic Values |

|---|---|---|

| Infrared (IR) | C-H stretch (2850-3100 cm⁻¹), C=C stretch (1630-1680 cm⁻¹) | Alkene C=C: ~1650 cm⁻¹ |

| ¹H NMR | Alkenyl protons (5-6 ppm), methyl groups (0.8-2.0 ppm) | Cyclopropane H: ~0.5-1.5 ppm |

| ¹³C NMR | Alkene carbons (~100-140 ppm), saturated carbons (20-50 ppm) | C=C carbons: ~120-130 ppm |

| Mass Spectrometry | Molecular ion m/z 136, base peak m/z 93 | Fragment ions: 67, 81, 95, 121 |

| UV-Visible | Weak absorption >200 nm due to alkene chromophore | λmax estimated ~210-220 nm |

Coniferous Species (Pine, Cedar, Cypress)

The distribution of (1S,3R)-cis-4-carene among coniferous species exhibits remarkable taxonomic and geographic specificity, reflecting the evolutionary diversification of terpenoid biosynthetic pathways within gymnosperm lineages. Pinaceae family represents the primary reservoir of 4-carene-producing species, with Pinus sylvestris (Scots pine) demonstrating the most pronounced variability in 4-carene content [1] [2]. Research conducted in Scandinavian forests revealed that individual Scots pine trees exhibit a bimodal distribution pattern, where approximately 20% function as high delta-3-carene emitters, producing more than 80% of their total monoterpene spectrum as delta-3-carene, while 10% emit primarily alpha-pinene with no detectable delta-3-carene production [1]. This chemotypic diversity within single populations suggests genetic control of terpene synthase expression and substrate specificity.

Pinus pinaster (Maritime pine), predominantly distributed across Mediterranean coastal regions, presents a contrasting monoterpene profile characterized by alpha-pinene dominance (71-85%) and minimal delta-3-carene content (<0.1%) [3] [4]. The essential oil composition of Maritime pine turpentine includes beta-pinene (11-20%), d-limonene (1-7%), camphene (0.6-1.5%), myrcene (0.4-1.5%), beta-caryophyllene (0.3-3%), longifolene (0.2-2.5%), and trace amounts of delta-3-carene [4]. This compositional difference between Pinus species demonstrates species-specific evolution of monoterpene synthase enzymes and their regulatory mechanisms.

Picea species (spruces) within the Pinaceae family exhibit distinct monoterpene profiles compared to pine species. Picea abies (Norway spruce) produces alpha-pinene as a major component (8.4-20.7%), accompanied by beta-phellandrene (9.0%) and limonene (7.0%) [5]. Picea sitchensis (Sitka spruce) maintains alpha-pinene levels between 8.3-12.2% with variable sabinene concentrations [5]. The monoterpene concentrations in freshly fallen litter demonstrate significant interspecific variation: Picea abies (1531±96 μg g⁻¹ dry weight), Picea sitchensis (100±5 μg g⁻¹), and Pinus sylvestris (1175±122 μg g⁻¹) [6] [7].

Within the Cupressaceae family, delta-3-carene occurrence varies considerably among genera. Chamaecyparis species demonstrate notable delta-3-carene accumulation (10.8%) alongside bornyl acetate (11.7%) [5]. Calocedrus species maintain alpha-pinene as the predominant component (26.1%) with significant delta-3-carene content (9.6%) [5]. Cupressus species exhibit alpha-pinene dominance (41.2%) and elevated alpha-cadinol levels (11.6%) [5]. These compositional variations reflect the phylogenetic divergence within Cupressaceae and the independent evolution of terpene synthase gene clusters.

Other Botanical Sources

Beyond the primary coniferous sources, (1S,3R)-cis-4-carene occurrence extends to diverse botanical families, indicating convergent evolution of carene biosynthetic capabilities. Daucus carota (carrot) represents a significant non-coniferous source, where quantitative trait locus mapping revealed overlapping genetic control for sabinene, alpha-thujene, alpha-terpinene, gamma-terpinene, terpinen-4-ol, and 4-carene production [8]. The carrot terpene synthase gene cluster on chromosome 4 includes five terpene synthase genes (DcTPS04, DcTPS26, DcTPS27, DcTPS54, and DcTPS55), with DcTPS54 functioning as a single-product enzyme catalyzing sabinene formation, while DcTPS04 operates as a multi-product terpene synthase producing alpha-terpineol, sabinene, beta-limonene, beta-pinene, and myrcene [8].

Piper species within the Atlantic rainforest demonstrate substantial delta-3-carene accumulation, particularly Piper solmsianum, which produces delta-3-carene as the dominant component (66.9%) accompanied by myrcene (26.1%), alpha-pinene (22.7%), and alpha-selinene (5.5%) [9]. This exceptionally high carene content in Piperaceae suggests independent evolutionary acquisition of carene synthase activity through gene duplication and neofunctionalization events.

Thymus vulgaris (common thyme) essential oil contains cis-(+)-4-carene as a minor but consistent component, contributing to the overall antimicrobial properties of thyme essential oil [10]. The presence of 4-carene in Lamiaceae represents another example of convergent evolution, where the compound likely functions in plant defense mechanisms against herbivorous insects and pathogenic microorganisms.

Biosynthetic Pathways

Terpene Synthase Mechanisms

The biosynthesis of (1S,3R)-cis-4-carene proceeds through the well-characterized monoterpene biosynthetic pathway, initiated by the condensation of two five-carbon isoprene units to form the ten-carbon precursor geranyl diphosphate [11] [12]. This foundational process occurs predominantly through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway localized within plastids, utilizing glyceraldehyde-3-phosphate and pyruvate as carbon sources [13] [12]. The MEP pathway generates isopentenyl diphosphate and dimethylallyl diphosphate, which serve as universal building blocks for all isoprenoid compounds.

Geranyl diphosphate synthase catalyzes the head-to-tail condensation of isopentenyl diphosphate and dimethylallyl diphosphate, producing the ten-carbon geranyl diphosphate substrate [14]. This prenyltransferase enzyme demonstrates coordinate regulation with downstream monoterpene synthases, ensuring balanced metabolic flux through the pathway [14]. The enzyme localizes to plastid stroma, where it associates with monoterpene synthases to facilitate substrate channeling and prevent intermediate diffusion [14].

Monoterpene synthases represent the key enzymatic gatekeepers responsible for converting geranyl diphosphate into the diverse array of monoterpene skeletal frameworks [15] [16]. These enzymes initiate catalysis through metal-dependent ionization of the geranyl diphosphate substrate, generating highly reactive geranyl carbocation intermediates [16] [17]. The carbocation chemistry proceeds through a series of cyclization, rearrangement, and termination reactions, ultimately yielding the bicyclic 4-carene framework [16]. The stereochemical outcome depends on precise control of carbocation intermediate folding and stabilization within the enzyme active site [16] [17].

Structural analysis of monoterpene synthases reveals conserved motifs essential for catalytic function: the DDxxD motif coordinates divalent metal ions required for substrate ionization, the NSE/DTE motif provides additional metal coordination, and the RR(x₈)W motif facilitates carbocation cyclization reactions [18]. The active site architecture determines product specificity through precise positioning of aromatic and hydrophobic residues that guide carbocation intermediate conformations [16] [17].

Enzymatic Regulation in Plants

The regulation of 4-carene biosynthesis operates through multiple hierarchical control mechanisms, integrating developmental, environmental, and metabolic signals to coordinate monoterpene production with plant physiological requirements [19] [20]. Transcriptional regulation represents the primary control level, where specific transcription factor families orchestrate the spatial and temporal expression of biosynthetic genes [21] [22].

MYB transcription factors function as master regulators of terpene synthase gene expression, with MYB21 demonstrated to interact with MYC2 to activate sesquiterpene synthase genes in Arabidopsis thaliana and Freesia hybrida [23]. The MYB-bHLH regulatory complexes provide specificity for target pathway activation by binding to conserved cis-regulatory elements in terpene synthase gene promoters [24]. WRKY transcription factors contribute additional regulatory complexity, particularly in stress-responsive terpene biosynthesis, where they integrate biotic and abiotic stress signals with metabolic output [21].

Light-dependent regulation controls terpene synthase expression through the HY5 bZIP transcription factor, which directly binds to AtTPS03 promoter sequences in Arabidopsis thaliana [25] [26]. This photomorphogenic control ensures coordination between light availability and carbon allocation to secondary metabolite production. The circadian regulation of terpene synthase genes creates temporal patterns of monoterpene emission that align with ecological requirements for plant defense and communication [27].

Post-translational regulation provides fine-tuned control over enzyme activity and metabolic flux. Orange (OR) chaperone proteins interact directly with terpene synthases to maintain enzyme stability and activity [27]. Conversely, Clp protease complexes mediate selective degradation of terpene synthases, providing a mechanism for rapid down-regulation of pathway activity [27]. This dual regulatory system allows plants to respond quickly to changing environmental conditions while maintaining metabolic homeostasis.

Developmental regulation coordinates terpene synthase expression with tissue differentiation and organ development. In Mentha piperita (peppermint), monoterpene biosynthetic enzymes exhibit coordinate developmental profiles, with peak activity occurring in leaves 12-20 days of age [19] [20]. The correlation between enzyme activity, protein levels, and mRNA abundance indicates transcriptional control as the primary regulatory mechanism during development [19] [20].

Ecological Functions

Role in Plant Defense Mechanisms

The ecological significance of (1S,3R)-cis-4-carene in plant defense systems encompasses both direct antimicrobial properties and systemic defense priming mechanisms [28] [29]. Direct defense functions operate through the intrinsic biological activity of 4-carene against pathogenic microorganisms and herbivorous insects. The compound exhibits documented antimicrobial properties against soil-borne bacteria and fungi, creating a chemical barrier that protects plant tissues from invasion [28] [30]. This antimicrobial activity results from the lipophilic nature of 4-carene, which disrupts microbial cell membrane integrity and interferes with essential metabolic processes [28].

Induced defense responses represent a more sophisticated ecological function, where 4-carene production increases following herbivore attack or pathogen infection [29] [31]. The jasmonic acid signaling pathway mediates this induction, activating expression of terpene synthase genes and increasing monoterpene accumulation in damaged tissues [30] [31]. This response creates a positive feedback loop where initial damage triggers enhanced chemical defense production, providing protection against subsequent attacks [29].

Systemic defense activation extends the protective effects of 4-carene beyond the site of initial damage through vascular transport and volatile emission [29] [32]. Mobile signaling molecules derived from 4-carene metabolism can activate defense responses in distant plant tissues, preparing the entire plant for potential attack [32]. This systemic acquired resistance provides a comprehensive defense strategy that maximizes plant survival under herbivore pressure [29].

The concentration-dependent efficacy of 4-carene defense functions demonstrates dose-response relationships typical of plant allelochemicals [28]. Low concentrations may function as deterrents through taste and odor effects, while higher concentrations provide direct toxic effects against target organisms [28] [30]. This gradient of biological activity allows plants to calibrate their defensive response according to threat intensity [29].

Plant-Insect Interactions

The role of (1S,3R)-cis-4-carene in mediating plant-insect interactions encompasses multiple ecological mechanisms that influence herbivore behavior, natural enemy recruitment, and community-level trophic dynamics [33] [34]. Herbivore deterrence represents the most direct interaction, where 4-carene functions as a feeding deterrent through gustatory and olfactory mechanisms [28] [35]. The compound interferes with insect chemoreception, reducing host plant recognition and acceptance by specialist herbivores [35].

Indirect defense mechanisms involve the recruitment of natural enemies through volatile organic compound emission [33] [34]. When plants release 4-carene following herbivore damage, these volatile signals attract parasitoids and predatory insects that provide biological control of herbivore populations [33] [36]. This tritrophic interaction creates a mutualistic relationship between plants and carnivorous insects, where plants provide chemical cues in exchange for herbivore suppression [36].

Host plant resistance mediated by 4-carene operates through multiple physiological mechanisms that reduce insect performance [28] [37]. The compound can bind to insect digestive enzymes, reducing nutrient assimilation efficiency and slowing larval development [28]. Additionally, 4-carene may interfere with insect hormone systems, disrupting normal development and reproduction [28] [35].

Specialist vs. generalist responses to 4-carene demonstrate the evolutionary arms race between plants and their herbivores [28] [37]. Some specialist insects have evolved detoxification mechanisms that allow them to tolerate or even utilize 4-carene as a host recognition cue [37]. Conversely, generalist herbivores typically show greater sensitivity to 4-carene, reflecting their broader host range and reduced co-evolutionary adaptation [28].

Temporal dynamics of 4-carene emission create windows of vulnerability and protection that influence insect behavior patterns [33] [34]. Peak emission periods often coincide with periods of high herbivore activity, suggesting evolutionary optimization of defensive timing [33]. Circadian rhythms in 4-carene emission may also coordinate with natural enemy foraging patterns, maximizing the effectiveness of indirect defense mechanisms [34].

Plant-Plant Communication Systems

The function of (1S,3R)-cis-4-carene in plant-plant communication represents one of the most sophisticated ecological mechanisms in terrestrial ecosystems, facilitating information transfer about environmental threats and resource availability [33] [34] [38]. Airborne chemical communication occurs when damaged plants release 4-carene and other volatile organic compounds that are perceived by neighboring undamaged plants [33] [39]. This communication system allows rapid dissemination of threat information across plant communities without direct physical contact [34].

Signal perception mechanisms involve specialized molecular machinery that detects and responds to airborne 4-carene signals [33] [34]. Receiver plants possess volatile organic compound receptors that recognize specific chemical signatures and initiate downstream signaling cascades [34]. The specificity of these recognition systems allows plants to distinguish between different types of threats and respond appropriately [39].

Defense priming represents the primary outcome of plant-plant communication mediated by 4-carene [33] [34]. When receiver plants detect 4-carene signals from damaged neighbors, they activate their own defense systems preemptively, increasing resistance to potential herbivore attacks [33] [39]. This priming response involves upregulation of defense gene expression, accumulation of defensive compounds, and activation of surveillance mechanisms [34].

Kin recognition through chemical signaling demonstrates the sophistication of plant communication systems [40] [41]. Plants can distinguish between signals from closely related individuals versus distant relatives or different species, adjusting their response intensity accordingly [40]. This recognition capability suggests that 4-carene and associated volatile compounds carry information about genetic identity and kinship relationships [41].

Community-level effects of plant-plant communication create emergent properties that influence ecosystem structure and function [33] [38]. When communication networks facilitate coordinated defense responses across plant communities, they can alter herbivore population dynamics and modify competitive relationships among plant species [38] [39]. These community-scale effects demonstrate how molecular-level communication processes can influence ecological patterns at landscape scales [38].

XLogP3

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable